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molecular formula C7H14O2S B1598795 Ethyl 4-(methylthio)butyrate CAS No. 22014-48-8

Ethyl 4-(methylthio)butyrate

Cat. No. B1598795
M. Wt: 162.25 g/mol
InChI Key: QNLREUZIHJHXRK-UHFFFAOYSA-N
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Patent
US07560548B2

Procedure details

A solution of ethyl 4-bromobutyrate (0.269) in N,N-dimethylformamide (3 ml) was treated with sodium thiomethoxide (0.103 g), and the mixture stirred at room temperature overnight. The mixture was partitioned between water (10ml) and dichloromethane (10 ml), and the organic layer was washed with 1:1 saturated aqueous sodium chloride and water (10 ml). The organic layers were evaporated in vacuo to give the title compound as a clear oil (0.135 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:10][S-:11].[Na+]>CN(C)C=O>[CH3:10][S:11][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
0.103 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (10ml) and dichloromethane (10 ml)
WASH
Type
WASH
Details
the organic layer was washed with 1:1 saturated aqueous sodium chloride and water (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layers were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.135 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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